Gold trisulfide

Vue d'ensemble

Description

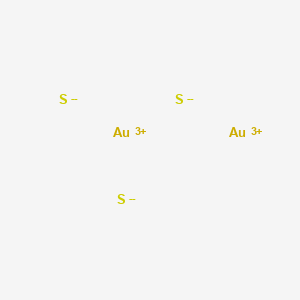

Gold (III) sulfide, also known as auric sulfide or gold trisulfide, is an inorganic compound with the formula Au2S3 . It has been described as a black and amorphous solid .

Synthesis Analysis

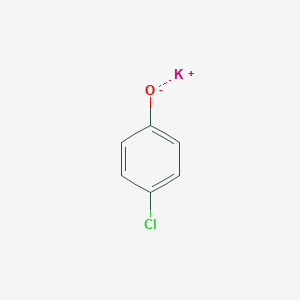

Early investigations claimed to prepare auric sulfide by the reaction of lithium tetrachloroaurate with hydrogen sulfide . A remarkable selectivity was achieved using Na2S as a sulfur-transfer agent under mild, greener, catalyst-free, and additive-free conditions . It is also claimed that cyclo-octasulfur reduces gold (III) sulfate to a mixture of gold sulfides and sulfur oxides .

Molecular Structure Analysis

Gold (I) sulfide (Au2S) has a simple cubic structure . The molecular formula of Gold trisulfide is Au2S3 and its molecular weight is 490.11 .

Chemical Reactions Analysis

Gold (III) sulfide is claimed to react with nitric acid as well as sodium cyanide. It is claimed to dissolve in concentrated sodium sulfide solution .

Physical And Chemical Properties Analysis

Gold is a soft yellow metal, with the highest ductility and malleability of any metal . Gold trisulfide is described as a black and amorphous solid . It has a simple cubic structure and is insoluble in water .

Applications De Recherche Scientifique

Electrochemical Reduction Processes : A study focused on asymmetrical trityl di- and trisulfides, including gold trisulfide, using cyclic voltammetry on gold electrodes. It revealed that the electrochemical reduction process on coated gold electrodes is irreversible and diffusion-controlled, while on bare gold electrodes, self-assembled monolayers form after S-S bond breakage (Al-Rawashdeh, Abu-Yousef, & Kanan, 2008).

Stability of the Trisulfur Ion : Research showed that the trisulfur ion S3− is stable at high temperatures and plays a crucial role in the transport and concentration of sulfur and gold in geological fluids, particularly in metamorphic and subduction-zone settings (Pokrovski & Dubrovinsky, 2011).

Gold Speciation in Hydrothermal Fluids : A study using high energy resolution fluorescence detection X-ray absorption spectroscopy (HERFD-XAS) demonstrated the crucial role of the trisulfur ion in gold mobilization and concentration in hydrothermal-magmatic deposits, particularly those associated with subduction zones (Pokrovski et al., 2021).

Sulfur Radical Species in Gold Deposits : Another study highlighted the importance of sulfur radical ions, like S3−, in the efficient extraction, transport, and deposition of gold by geological fluids, offering new perspectives for resource prospecting and the hydrothermal synthesis of gold-based nanomaterials (Pokrovski et al., 2015).

Gold(I) Carbonyl Fluorosulfate Synthesis : Research into gold tris(fluorosulfate) in fluorosulfuric acid showed that this solution behaves as a superacid and reduces Au(III) to Au(I), leading to the formation of gold(I) monocarbonyl derivative, Au(CO)SO3F (Willner & Aubke, 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Gold nanoparticles derived from biological sources are expected to have different properties than those derived from chemical sources, allowing for a wider range of applications . The recent progress of gold (I) and gold (III) complexes is comprehensively summarized, and their activities and mechanism of action are documented .

Propriétés

IUPAC Name |

gold(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Au.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUKTSZWNLNUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Au+3].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Au2S3 | |

| Record name | gold trisulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold_trisulfide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Gold(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Gold trisulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20976 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Gold trisulfide | |

CAS RN |

1303-61-3 | |

| Record name | Gold trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold sulfide (Au2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Digold trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOLD TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VE32L584P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.